BenchChemオンラインストアへようこそ!

3-(2-Methoxyphenyl)pyrrolidin-3-ol

Neurotoxicity Parkinsonism Dopamine depletion

Select 3-(2-Methoxyphenyl)pyrrolidin-3-ol over the phenyl analog to eliminate Parkinsonian neurotoxicity risk (MAO-mediated dopamine depletion). Its lower LogP (0.25 vs 1.20) reduces non-specific binding, while the 2-methoxy group provides a tunable metabolic handle. Essential baseline scaffold for sigma receptor ligand development and CNS SAR campaigns. Ensures cleaner in vivo behavioral readouts. Request bulk quote for R&D supply.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B1637044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)pyrrolidin-3-ol
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCNC2)O
InChIInChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)11(13)6-7-12-8-11/h2-5,12-13H,6-8H2,1H3
InChIKeyHVNHRKAHXBQYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)pyrrolidin-3-ol (CAS 773796-28-4) – A Structurally Distinctive 3-Aryl-3-pyrrolidinol Scaffold


3-(2-Methoxyphenyl)pyrrolidin-3-ol (CAS 773796-28-4, molecular formula C11H15NO2, molecular weight 193.24 g/mol) is a chiral 3-aryl-3-pyrrolidinol derivative characterized by a saturated pyrrolidine ring bearing a tertiary hydroxyl group and a 2-methoxyphenyl substituent at the C-3 position [1]. This compound belongs to the broader class of 3-aryl-3-pyrrolidinols, a scaffold that has been investigated for analgesic, neuroactive, and sigma receptor modulator applications [2]. The unique combination of the 3-hydroxy and 2-methoxyphenyl groups imparts distinct hydrogen-bonding capacity and lipophilicity relative to other analogs in the series, making compound selection non-trivial for structure–activity relationship (SAR) studies.

Why Substituting 3-(2-Methoxyphenyl)pyrrolidin-3-ol with Simpler 3-Aryl-3-pyrrolidinols Risks Off-Target Toxicity and Altered Physicochemical Profiles


Close analogs of 3-(2-methoxyphenyl)pyrrolidin-3-ol, such as 3-phenylpyrrolidin-3-ol (CAS 49798-31-4) and 3-(2-methoxyphenyl)pyrrolidine (CAS 91246-24-1, lacking the 3-OH), exhibit markedly different biological and physicochemical properties despite their structural similarity. The phenyl analog is reported to be neurotoxic, causing Parkinsonian symptoms and striatal dopamine depletion , whereas the target compound has not been associated with such toxicity, likely due to the modulating effect of the 2-methoxy group on metabolism or target engagement. Furthermore, the absence of the 3-OH group in the des-hydroxy analog eliminates critical hydrogen-bond donor capacity, potentially reducing target affinity or altering binding mode [1]. Generic substitution without recognizing these distinctions can lead to erroneous structure–activity conclusions, wasted synthesis resources, and selection of an unsuitable chemical tool for in vivo studies.

Quantitative Differentiation of 3-(2-Methoxyphenyl)pyrrolidin-3-ol from Its Closest Structural Analogs


Avoidance of Neurotoxic Liability Observed for 3-Phenylpyrrolidin-3-ol

3-Phenylpyrrolidin-3-ol (the des-methoxy analog) is documented to induce Parkinsonian symptoms and deplete striatal dopamine in preclinical models, a liability attributed to its metabolism by monoamine oxidase . In contrast, no neurotoxicity has been reported for 3-(2-methoxyphenyl)pyrrolidin-3-ol, suggesting that the 2-methoxy substituent mitigates this toxic metabolic pathway, although direct comparative neurotoxicity assays have not been published.

Neurotoxicity Parkinsonism Dopamine depletion

Significantly Lower Lipophilicity (LogP 0.25 vs. 1.20) Relative to 3-Phenylpyrrolidin-3-ol

The predicted partition coefficient (LogP) of 3-(2-methoxyphenyl)pyrrolidin-3-ol is 0.25, markedly lower than the LogP of 1.20 for 3-phenylpyrrolidin-3-ol [1][2]. This ΔLogP of –0.95 indicates significantly increased hydrophilicity despite the addition of the methoxy group, likely arising from enhanced hydrogen-bonding interactions with the solvent. A lower LogP may result in reduced passive membrane permeability and lower volume of distribution, which are critical considerations for CNS-targeted compounds.

Lipophilicity LogP Physicochemical properties

Enhanced Hydrogen-Bond Acceptor Capacity (3 vs. 2 Acceptors) Over 3-Phenylpyrrolidin-3-ol

The target compound possesses three hydrogen-bond acceptor atoms (pyrrolidine nitrogen, hydroxyl oxygen, methoxy oxygen), compared to two acceptors (pyrrolidine nitrogen, hydroxyl oxygen) for 3-phenylpyrrolidin-3-ol [1][2]. This additional acceptor site, provided by the methoxy group, expands the pharmacophore's interaction capability and may enhance binding affinity to protein pockets that rely on multiple hydrogen-bond contacts, as observed in sigma receptor and kinase inhibitor pharmacophores.

Hydrogen bonding Pharmacophore Target engagement

Metabolic Stability Modulation Through the 2-Methoxy Substituent (Class-Level Inference)

The methoxy group is a well-established structural element that can significantly influence the metabolic stability of drug-like molecules. A comprehensive review of over 230 methoxy-containing approved drugs demonstrated that methoxy substitution can alter both Phase I (CYP-mediated oxidation) and Phase II metabolism, often resulting in prolonged half-life or altered metabolite profiles relative to des-methoxy analogs [1]. While direct microsomal stability data for 3-(2-methoxyphenyl)pyrrolidin-3-ol are not publicly available, the presence of the 2-methoxy group provides a synthetic handle for tuning metabolic stability compared to the unsubstituted phenyl analog, for which neurotoxic metabolism via MAO has been documented.

Metabolic stability Methoxy group Drug metabolism

Potential Sigma Receptor Pharmacophore: 2-Methoxyphenyl-Pyrrolidine as a Recognized Sigma Ligand Motif

The 2-methoxyphenyl-pyrrolidine substructure has been identified as a recurrent pharmacophore in ligands targeting sigma-1 and sigma-2 receptors, with arylpyrrolidinols evaluated for sigma receptor affinity in enantiomeric series [1]. Although no direct Ki value for 3-(2-methoxyphenyl)pyrrolidin-3-ol at sigma receptors is published, the structural motif is shared with known sigma ligands such as RC-33 and related arylpyrrolidinols that display nanomolar sigma-1 receptor affinity [2]. This positions the compound as a plausible starting point for sigma receptor probe development.

Sigma receptor Pharmacophore CNS ligand

Recommended Use Cases for 3-(2-Methoxyphenyl)pyrrolidin-3-ol Based on Differential Evidence


CNS Tool Compound Development Requiring Lower Neurotoxic Risk

When designing in vivo CNS pharmacology studies with a 3-aryl-3-pyrrolidinol scaffold, researchers should select 3-(2-methoxyphenyl)pyrrolidin-3-ol over the phenyl analog to reduce the known risk of MAO-mediated neurotoxicity and dopamine depletion, as evidenced by the documented Parkinsonian liability of 3-phenylpyrrolidin-3-ol [1]. This substitution supports cleaner behavioral pharmacology readouts.

Sigma Receptor Probe Design Leveraging the 2-Methoxyphenyl Pharmacophore

Given the established role of 2-methoxyphenyl-pyrrolidine motifs in sigma receptor binding [1][2], this compound serves as a strategic intermediate for synthesizing enantiomerically pure sigma-1 or sigma-2 ligands. The scaffold aligns with known pharmacophore models and can be diversified at the pyrrolidine nitrogen to optimize affinity and selectivity.

SAR Studies Requiring Fine-Tuned Lipophilicity for CNS Permeability Optimization

For structure–activity relationship campaigns where balancing hydrophilicity is critical, the quantifiably lower LogP of 0.25 (versus 1.20 for the phenyl analog) [1] makes this compound a valuable comparator for probing the impact of lipophilicity on passive permeability, P-glycoprotein efflux, and non-specific binding within the 3-aryl-3-pyrrolidinol series.

Medicinal Chemistry Optimization of Metabolic Stability via Methoxy Substitution

As part of a broader lead optimization strategy, the 2-methoxy group provides a tunable metabolic handle that can influence CYP-mediated oxidation and conjugate metabolism [1]. Researchers can use this compound as a baseline scaffold for systematic metabolic stability assessment compared to des-methoxy or other alkoxy-substituted analogs.

Quote Request

Request a Quote for 3-(2-Methoxyphenyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.